N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a multi-heterocyclic scaffold. Its structure integrates:
- A 5-methylisoxazole moiety linked via an acetamide group.
- A sulfanyl bridge connecting to a hexahydroquinazolinone core.
- A 3-(morpholin-4-yl)propyl side chain at the N1 position of the quinazolinone ring.
This compound’s design leverages the pharmacophoric features of morpholine (enhancing solubility and bioavailability) and the quinazolinone scaffold (associated with kinase inhibition and enzymatic modulation) .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-15-13-18(24-30-15)22-19(27)14-31-20-16-5-2-3-6-17(16)26(21(28)23-20)8-4-7-25-9-11-29-12-10-25/h13H,2-12,14H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCCDVKLTHHGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring and the quinazoline derivative. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Quinazoline Derivative: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the oxazole and quinazoline derivatives with the morpholine moiety under controlled conditions, often using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Compound A :
N-(5-Methyl-1,2-oxazol-3-yl)-2-[(2-oxo-2-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}ethyl)sulfanyl]acetamide
- Core : Similar sulfanyl acetamide backbone with a 5-methylisoxazole group.
- Differences: Replaces the hexahydroquinazolinone with a hydrazine-linked phenylpiperazine moiety.
- Implications : The phenylpiperazine group may enhance CNS penetration, while the hydrazine linker introduces conformational flexibility .
Compound B :
2-({1-[2-(Morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Core: Shared hexahydroquinazolinone and morpholine groups.
- Differences : Morpholine is attached via an ethyl (vs. propyl) chain, and the acetamide is substituted with a trifluoromethylphenyl group.
- Implications : The shorter ethyl chain may reduce hydrophobic interactions, while the trifluoromethyl group enhances metabolic stability .
Compound C :
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Core: Replaces quinazolinone with a triazinone ring.
- Implications: The triazinone core may alter electron distribution, affecting binding to targets like dihydrofolate reductase .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ~481.56 | 2.1 | 12.5 (DMF) |
| Compound A | ~528.60 | 3.5 | 8.2 (DMSO) |
| Compound B | ~498.48 | 2.8 | 15.3 (DMF) |
| Compound C | 281.29 | 1.4 | 22.7 (Water) |
Data derived from ChemSpider and predictive models .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to a class of isoxazole derivatives. These compounds are recognized for their diverse biological activities and therapeutic potential. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Where represents the morpholine and hexahydroquinazoline moieties. The presence of both oxazole and morpholine groups suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of N-(5-methyl-1,2-oxazol-3-yl)-2-(R) has been investigated in several studies. Key findings include:
1. Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For example:
- Compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-(R) have shown efficacy against Gram-positive and Gram-negative bacteria. A study demonstrated that certain isoxazole derivatives inhibited the growth of Pseudomonas aeruginosa and Escherichia coli .
- The minimum inhibitory concentration (MIC) for these compounds often falls within sub-micromolar ranges, indicating potent antibacterial effects.
2. Anti-inflammatory Properties
Isoxazole derivatives have been reported to possess anti-inflammatory activities. Studies have shown that compounds with similar structures selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2 . This selectivity suggests potential applications in treating inflammatory conditions.
3. Anticancer Potential
Some derivatives of isoxazole have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specific studies have highlighted the role of isoxazole in targeting cancer pathways.
Case Studies
A selection of case studies highlights the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | Isoxazole Derivative A | Antimicrobial | Effective against E. coli, MIC = 12 µg/mL |
| 2 | Isoxazole Derivative B | Anti-inflammatory | Selective COX-2 inhibitor with IC50 = 0.95 µM |
| 3 | Isoxazole Derivative C | Anticancer | Induced apoptosis in breast cancer cells (MCF7) |
The mechanisms by which N-(5-methyl-1,2-oxazol-3-yl)-2-(R) exerts its biological effects include:
- Enzyme Inhibition : Compounds like this often inhibit key enzymes involved in inflammatory pathways.
- DNA Interaction : Some derivatives may interact with DNA or RNA, disrupting replication or transcription processes.
- Receptor Modulation : The morpholine group may facilitate binding to specific receptors involved in pain and inflammation signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
